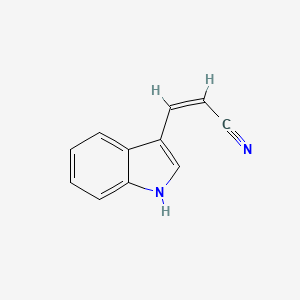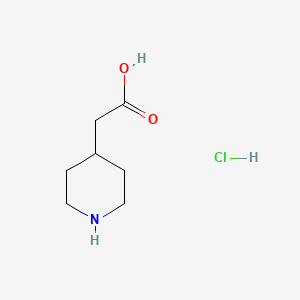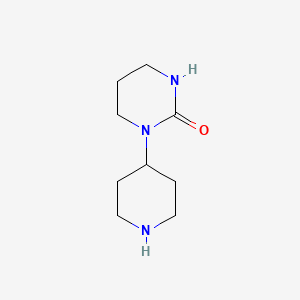![molecular formula C7H10N2O2 B1315948 (S)-6-Methyl-4,7-diazaspiro[2.5]octane-5,8-dione CAS No. 98735-78-5](/img/structure/B1315948.png)
(S)-6-Methyl-4,7-diazaspiro[2.5]octane-5,8-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(S)-6-Methyl-4,7-diazaspiro[2.5]octane-5,8-dione” is a chemical compound with the molecular formula C6H8N2O2 . It has a molecular weight of 140.14 . The compound is typically stored at room temperature under an inert atmosphere .
Synthesis Analysis
A general synthetic route to spiro[2.5]octane-5,7-dione and spiro[3.5]nonane-6,8-dione involves the cyclization of related acrylates and diethyl acetonedicarboxylate, followed by decarboxylation .Molecular Structure Analysis
The molecular structure of “(S)-6-Methyl-4,7-diazaspiro[2.5]octane-5,8-dione” is represented by the InChI code: 1S/C6H8N2O2/c9-4-3-7-5(10)6(8-4)1-2-6/h1-3H2, (H,7,10) (H,8,9) .Chemical Reactions Analysis
The synthesis of this compound involves a Michael addition, followed by a Dieckmann cyclization, basic ester hydrolysis, and thermal decarboxylation .Aplicaciones Científicas De Investigación
Crystallography and Structural Analysis
The study of alaptide, a compound closely related to "(S)-6-Methyl-4,7-diazaspiro[2.5]octane-5,8-dione," through synchrotron powder diffraction data reveals detailed insights into its crystal structure. The research identifies two connected rings in the molecule, with one adopting a slight boat conformation and the other an envelope conformation, demonstrating how molecular structure can influence compound properties (Rohlíček et al., 2010).
Pharmacological Research
Research into new 6-methyl-1-substituted-4,6-diazaspiro[2.4]heptane-5,7-diones has explored their anticonvulsant activity. This study synthesized twenty new compounds and tested their effectiveness against seizures, with some showing promising results compared to standard treatments (He et al., 2010).
Corrosion Inhibition
Spirocyclopropane derivatives, including compounds similar to "(S)-6-Methyl-4,7-diazaspiro[2.5]octane-5,8-dione," have been studied for their potential as green and environmentally friendly corrosion inhibitors. These compounds demonstrate effective inhibition properties for mild steel in acidic conditions, highlighting their application in protecting industrial materials (Chafiq et al., 2020).
Synthetic Chemistry and Solid-Phase Synthesis
In the context of synthetic chemistry, these compounds serve as linkers for the solid-phase synthesis of base-sensitive oligonucleotides. This application is crucial for developing nucleotide-based therapeutics and research tools, providing a method to produce oligonucleotides with specific sequences (Leisvuori et al., 2008).
Hypoglycemic Activity
Spiroimidazolidine-2,4-diones, structurally related to "(S)-6-Methyl-4,7-diazaspiro[2.5]octane-5,8-dione," have been synthesized and evaluated for their hypoglycemic potential. This research indicates that these compounds can significantly reduce blood glucose levels in diabetic models, providing a basis for developing new diabetes treatments (Iqbal et al., 2012).
Safety And Hazards
Propiedades
IUPAC Name |
(6S)-6-methyl-4,7-diazaspiro[2.5]octane-5,8-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2/c1-4-5(10)9-7(2-3-7)6(11)8-4/h4H,2-3H2,1H3,(H,8,11)(H,9,10)/t4-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOZSGPRARCHOLL-BYPYZUCNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NC2(CC2)C(=O)N1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C(=O)NC2(CC2)C(=O)N1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80571809 |
Source


|
| Record name | (6S)-6-Methyl-4,7-diazaspiro[2.5]octane-5,8-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80571809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-6-Methyl-4,7-diazaspiro[2.5]octane-5,8-dione | |
CAS RN |
98735-78-5 |
Source


|
| Record name | (6S)-6-Methyl-4,7-diazaspiro[2.5]octane-5,8-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80571809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

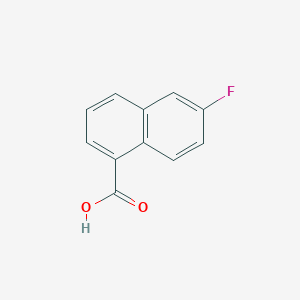
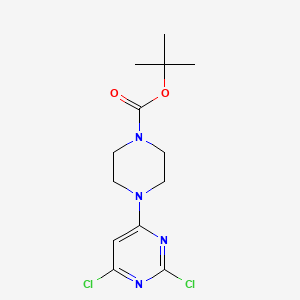
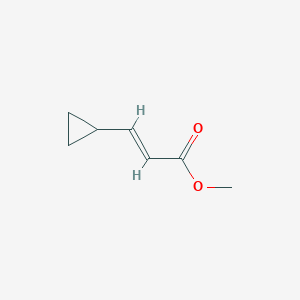
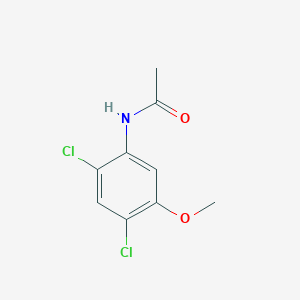
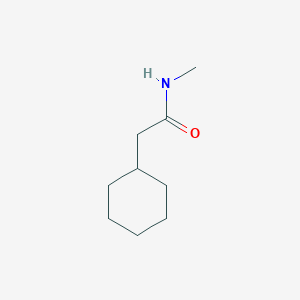

![Methyl 3,6,7,8-tetrahydropyrrolo[3,2-e]indole-2-carboxylate](/img/structure/B1315889.png)
![(3S,4R,5S)-5-[(1R)-1,2-dihydroxyethyl]-3,4-dihydroxyoxolan-2-one](/img/structure/B1315890.png)

